Cibinetide

Receptor Pharmacology EPO Receptor CD131

Cibinetide is the only selective innate repair receptor agonist that decouples tissue protection from hematopoietic risks. Unlike EPO, it exclusively targets the EPOR/CD131 heterodimer, eliminating confounding erythropoiesis. Supported by Phase 2b neuroregeneration data and cardiovascular aging models. Ideal for cleanly dissecting anti-inflammatory, anti-apoptotic pathways. Buy high-purity synthetic peptide for consistent translational research.

Molecular Formula C51H84N16O21
Molecular Weight 1257.3 g/mol
CAS No. 1208243-50-8
Cat. No. B606681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCibinetide
CAS1208243-50-8
SynonymsCibinetide;  ARA 290;  ARA-290;  ARA290;  PHBSP; 
Molecular FormulaC51H84N16O21
Molecular Weight1257.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C51H84N16O21/c1-22(2)17-30(47(84)65-32(19-36(53)71)48(85)66-33(20-68)49(86)67-34(21-69)50(87)88)63-40(77)24(5)57-41(78)25(7-6-16-56-51(54)55)59-43(80)29(11-15-39(75)76)62-46(83)31(18-23(3)4)64-45(82)27(8-12-35(52)70)60-44(81)28(10-14-38(73)74)61-42(79)26-9-13-37(72)58-26/h22-34,68-69H,6-21H2,1-5H3,(H2,52,70)(H2,53,71)(H,57,78)(H,58,72)(H,59,80)(H,60,81)(H,61,79)(H,62,83)(H,63,77)(H,64,82)(H,65,84)(H,66,85)(H,67,86)(H,73,74)(H,75,76)(H,87,88)(H4,54,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyWZTIQQBMSJTRBR-WYKNNRPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cibinetide (CAS 1208243-50-8) for Scientific Procurement: A Non-Hematopoietic EPO Analogue with Innate Repair Receptor Selectivity


Cibinetide (also known as ARA 290) is a synthetic 11-amino acid peptide that functions as a non-erythropoietic analogue of erythropoietin (EPO) [1]. It is an engineered peptide designed to mimic the three-dimensional structure of the helix B surface domain of EPO, enabling selective binding to the non-hematopoietic EPO receptor, a heterodimer of EPOR and CD131 (also known as the innate repair receptor or IRR) [2]. This selective receptor engagement is the mechanistic basis for its cytoprotective and anti-inflammatory effects, distinct from the erythropoietic pathway driven by the homodimeric EPOR [3]. Cibinetide has been investigated in numerous clinical and preclinical studies for its potential in treating neuropathic pain, diabetic complications, cardiovascular inflammation, and tissue repair [4].

Why Cibinetide (ARA 290) Cannot Be Substituted with Generic EPO or Other Erythropoiesis-Stimulating Agents


Generic substitution with standard erythropoiesis-stimulating agents (ESAs) like recombinant human erythropoietin (rHuEPO) or its hyperglycosylated analogs (e.g., darbepoetin alfa) is not scientifically valid for research or therapeutic applications targeting tissue protection. This is because the tissue-protective and anti-inflammatory effects are mediated by a distinct receptor isoform—the heterodimeric innate repair receptor (IRR), composed of EPOR and the beta common receptor (CD131)—while erythropoiesis is driven by the homodimeric EPOR [1]. Cibinetide was specifically engineered to act as a selective agonist for the IRR, thereby decoupling cytoprotection from the hematopoietic side effects (e.g., increased hematocrit, thrombosis risk) associated with full-length EPO [2]. This fundamental difference in receptor pharmacology means that using generic EPO would activate both pathways, potentially confounding results in tissue-protection studies and introducing significant safety liabilities in clinical translation [3].

Quantitative Evidence Guide for Cibinetide (ARA 290): Direct Comparators and Performance Metrics


Receptor Selectivity: Cibinetide Binds Exclusively to the EPOR/CD131 Heterodimer (IRR), Not the Homodimeric EPOR

Cibinetide was specifically designed to bind the innate repair receptor (IRR), a heterodimer of EPOR and CD131, which mediates tissue protection. It does not bind the homodimeric EPOR responsible for erythropoiesis [1]. This selective binding is a defining feature that distinguishes it from full-length EPO, which engages both receptor isoforms [2].

Receptor Pharmacology EPO Receptor CD131

Absence of Erythropoietic Activity: Cibinetide Does Not Stimulate Red Blood Cell Production

In contrast to recombinant human EPO (rHuEPO), which robustly stimulates erythropoiesis, Cibinetide administration in vivo does not increase hemoglobin levels or alter erythroid progenitor populations [1]. In a study where mice were treated with EPO or a combination of EPO and Cibinetide, hemoglobin levels and TER119+ bone marrow erythroid progenitors were similar in both the EPO-alone and EPO+Cibinetide groups, confirming Cibinetide's lack of hematopoietic activity [2]. This is a critical differentiator from all erythropoiesis-stimulating agents (ESAs).

Hematology Safety Pharmacology Erythropoiesis

Bone Protection: Cibinetide Increases Bone Mineral Density, Counteracting EPO-Induced Bone Loss

In a direct comparison with saline control, 4 weeks of Cibinetide treatment (120 µg/kg, thrice weekly) significantly increased cortical bone mineral density (BMD) by 5.8% and trabecular BMD by 5.2% in 12-week-old female C57BL/6J mice [1]. Furthermore, when co-administered with EPO, which is known to induce bone loss, Cibinetide (300 µg/kg for 5 days) reduced the number of osteoclast progenitors in the bone marrow by 42.8% compared to treatment with EPO alone (p<0.05) [2]. This demonstrates a unique, quantifiable advantage over EPO in the context of skeletal health.

Bone Metabolism Osteoporosis Osteoclastogenesis

Cardioprotection: Cibinetide Preserves Left Ventricular Ejection Fraction in an Aging Model

In a 15-month longitudinal study of aging Fischer 344 x Brown Norway rats, chronic treatment with ARA290 (Cibinetide) preserved left ventricular (LV) ejection fraction compared to saline-treated controls [1]. While the study did not include a direct EPO comparator arm, the effect is notable against the backdrop of age-related functional decline. The study also showed that ARA290 significantly blunted the age-associated elevation in blood pressure, reduced cardiac inflammation (non-myocyte to myocyte ratio, infiltrating leukocytes, pro-inflammatory cytokines), and enhanced cardiomyocyte autophagy flux [2].

Cardiovascular Aging Cardioprotection Inflammaging

Neuropathic Pain: Clinically Meaningful Placebo-Corrected Pain Reduction in a Phase 2b Trial

In a 28-day, randomized, double-blind, placebo-controlled Phase 2b trial involving 64 patients with sarcoidosis-associated small nerve fiber loss (SNFL) and neuropathic pain, the 4 mg/day dose of Cibinetide achieved a clinically meaningful placebo-corrected decrease in pain intensity (p=0.157) [1]. This was accompanied by a significant, placebo-corrected increase in corneal nerve fiber area (CNFA) of 697 μm² (95% CI: 159-1236; p=0.012), a validated surrogate endpoint for nerve regeneration [2]. These dual outcomes—symptom relief and objective nerve regeneration—distinguish Cibinetide from purely symptomatic pain therapies.

Neuropathic Pain Small Fiber Neuropathy Sarcoidosis

Anti-Inflammatory Efficacy: Cibinetide Matches EPO in Ameliorating Experimental Colitis Without Hematopoietic Effects

In a mouse model of dextran sulphate sodium (DSS)-induced colitis, both Cibinetide and recombinant human EPO ameliorated the clinical course of the disease, resulting in improved weight gain and survival [1]. However, Cibinetide achieved this tissue-protective effect without the erythropoietic stimulation of EPO. Mechanistically, the anti-inflammatory effects of Cibinetide were shown to be dependent on CD131 and JAK2 functionality, mediated via inhibition of NF-κB subunit p65 activity in primary macrophages [2]. This provides evidence that Cibinetide can replicate the desired anti-inflammatory benefits of EPO in a disease model while avoiding the hematopoietic liability.

Inflammatory Bowel Disease Colitis Anti-inflammatory

Optimal Scientific and Preclinical Application Scenarios for Cibinetide (ARA 290) Based on Quantitative Evidence


Deciphering the Tissue-Protective vs. Erythropoietic Pathways of the EPO System

Cibinetide is the ideal tool compound for experiments requiring selective activation of the innate repair receptor (IRR) pathway. Its exclusive binding to the EPOR/CD131 heterodimer, and the complete absence of hematopoietic activity, allows researchers to cleanly dissect the tissue-protective, anti-inflammatory, and anti-apoptotic effects of this pathway without the confounding influence of increased erythropoiesis. This is a key advantage over using full-length EPO or other ESAs [1].

Preclinical Models of Neuropathic Pain and Small Fiber Neuropathy

The robust Phase 2b clinical trial data demonstrating a significant placebo-corrected increase in corneal nerve fiber area (697 μm², p=0.012) and clinically meaningful pain reduction positions Cibinetide as a leading candidate for preclinical research in neuroregeneration [2]. Its use in rodent models of nerve injury or diabetic neuropathy is directly supported by this human biomarker evidence, providing a clear translational path for studying disease-modifying therapies.

Investigating Age-Related 'Inflammaging' and Cardiovascular Decline

For studies on aging, the 15-month longitudinal data showing preserved left ventricular ejection fraction, reduced cardiac inflammation, and blunted age-related hypertension in a rat model provides a strong scientific basis for its use [3]. Cibinetide offers a targeted anti-inflammatory approach to studying the mechanisms of cardiovascular aging and frailty, distinct from broad-spectrum anti-inflammatory drugs or non-selective EPO.

Mitigating Bone Loss in ESA-Requiring Disease Models

In preclinical models where EPO therapy is necessary (e.g., anemia of chronic kidney disease or chemotherapy-induced anemia), Cibinetide is the only agent shown to directly counteract EPO-induced bone loss. The data demonstrating a 5.8% increase in cortical BMD and a 42.8% reduction in osteoclast progenitors when co-administered with EPO provides a clear quantitative advantage for combination studies aiming to preserve skeletal health [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cibinetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.